Isodihydromaldoxin

Description

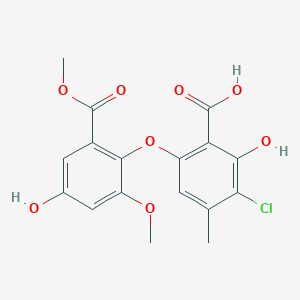

Structure

3D Structure

Properties

Molecular Formula |

C17H15ClO8 |

|---|---|

Molecular Weight |

382.7 g/mol |

IUPAC Name |

3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |

InChI |

InChI=1S/C17H15ClO8/c1-7-4-10(12(16(21)22)14(20)13(7)18)26-15-9(17(23)25-3)5-8(19)6-11(15)24-2/h4-6,19-20H,1-3H3,(H,21,22) |

InChI Key |

XKKQZJGDCFDION-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)C(=O)O)OC2=C(C=C(C=C2OC)O)C(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Isodihydromaldoxin Research

Microbial Sources and Ecological Context of Isodihydromaldoxin Production

This compound is a polyphenolic natural product. Its biosynthesis is linked to specific fungal species, some of which exist in unique ecological niches, such as within the tissues of other organisms.

Fungal Species Implicated in this compound Biosynthesis

Research has identified several fungal species as producers of this compound. This compound is often discovered as part of a group of structurally related metabolites, including maldoxin (B1254024), dihydromaldoxin, and dechlorodihydromaldoxin. The known fungal sources are diverse and span across different genera.

Specific fungi identified as producers include an endophytic Penicillium sp., a fungus from the genus Xylaria, and a species of Gonytrichum. The co-isolation of this compound with its chemical relatives suggests they may share a common biosynthetic pathway.

| Fungal Genus/Species | Note |

|---|---|

| Penicillium sp. HN29-3B1 | An endophytic fungus. |

| Xylaria sp. | A member of this fungal genus has been shown to produce this compound. |

| Gonytrichum sp. | Isolated from this fungus. |

Role of Endophytic Fungi in this compound Isolation

Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a significant source for the discovery of novel bioactive compounds. The isolation of this compound from an endophytic Penicillium sp. underscores the importance of these organisms as chemical factories. researchgate.net The symbiotic relationship between the endophyte and its host plant can stimulate the production of unique secondary metabolites that may not be produced when the fungus is grown in isolation. This ecological context is crucial for researchers searching for new natural products, making endophytic fungi a key target for the isolation of compounds like this compound.

Research-Oriented Isolation and Purification Techniques for this compound

The isolation of a pure chemical compound from a complex biological source, such as a fungal culture, requires a multi-step purification process. This process is designed to enrich the target compound while removing all other substances.

Chromatographic Strategies for this compound Enrichment

Chromatography is the cornerstone of natural product isolation. The process involves separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. solubilityofthings.com For a compound like this compound, a series of chromatographic steps is typically employed, starting from a crude fungal extract.

A common workflow begins with fractionation of the crude extract using techniques like Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) with a normal-phase adsorbent like silica (B1680970) gel. researchgate.netcjnmcpu.com This initial step separates the extract into simpler fractions based on polarity. miamioh.edu Fractions containing the target compound are then subjected to further purification using methods that offer higher resolution.

Size-exclusion chromatography, often using Sephadex LH-20, is frequently used to separate compounds based on their molecular size. researchgate.netnih.gov The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), particularly semi-preparative or preparative HPLC, which provides the high resolution needed to isolate pure compounds. researchgate.netnih.govmdpi.com Reversed-phase (RP) columns, such as C18, are commonly used in HPLC for separating moderately polar compounds like diphenyl ethers and depsidones. mdpi.comnih.gov

| Technique | Stationary Phase Example | Separation Principle | Purpose in Workflow |

|---|---|---|---|

| Column Chromatography (CC) / Vacuum Liquid Chromatography (VLC) | Silica Gel | Polarity | Initial fractionation of crude extract. researchgate.netcjnmcpu.com |

| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular Size | Separation of fractions into sub-fractions based on size. researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Hydrophobicity/Polarity | Final purification of the target compound. mdpi.comnih.gov |

| Preparative Thin-Layer Chromatography (pTLC) | Silica Gel | Polarity | Alternative or complementary final purification step. nih.gov |

Advanced Separation Methodologies in this compound Research

While traditional chromatographic techniques are effective, advanced methodologies can offer improved speed, resolution, and efficiency, which are critical when dealing with low-abundance natural products. Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) operate at higher pressures than HPLC, using smaller particle sizes for the stationary phase, which results in significantly faster separations and better resolution. analytica-world.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that is particularly useful for separating polar compounds that are poorly retained in reversed-phase chromatography. miamioh.edu Since many fungal metabolites possess polar functional groups, HILIC can be a valuable tool in the comprehensive analysis and purification of compounds from fungal extracts.

Advanced Structural Characterization and Elucidation of Isodihydromaldoxin

Spectroscopic Methodologies for Isodihydromaldoxin Structural Determination

The elucidation of this compound's complex structure relied on an integrated approach, utilizing several key spectroscopic techniques. These methods provided complementary information regarding the compound's molecular formula, functional groups, and the precise arrangement of its atoms. The structure was primarily established through comparative analysis of its spectral data with that of related, known diphenyl ethers. electronicsandbooks.com

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. electronicsandbooks.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra were essential for mapping the carbon-hydrogen framework of the molecule. electronicsandbooks.com Analysis of chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum revealed the number and connectivity of protons, while the ¹³C NMR spectrum identified the chemical environment of each carbon atom, including carbonyls and aromatic carbons. researchgate.netelectronicsandbooks.com Advanced 2D NMR techniques were likely employed to establish detailed correlations between protons and carbons, confirming the diphenyl ether core and the specific substitution pattern that distinguishes this compound from its isomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Key Functional Moieties in this compound Note: This table is illustrative of typical chemical shifts for the compound class, as specific assignments for this compound are not detailed in the provided sources.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 7.5 | 100 - 160 |

| Methyl Protons (Ar-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Methoxy (B1213986) Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 |

| Hydroxyl Protons (-OH) | 5.0 - 12.0 | - |

| Carboxylic Acid Carbon | - | 165 - 185 |

| Ester Carbonyl Carbon | - | 160 - 175 |

Biosynthetic Pathways and Enzymology of Isodihydromaldoxin

Elucidation of the Polyketide Origin of Isodihydromaldoxin

The biosynthetic foundation of this compound is rooted in the polyketide pathway. tandfonline.comnih.gov Polyketides are a large and varied class of natural products synthesized by enzymes known as polyketide synthases (PKSs). nih.gov These enzymatic assembly lines catalyze the sequential condensation of simple carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to form a linear poly-β-keto chain. nih.gov This chain then undergoes a series of modifications, including cyclization and aromatization, to produce the core scaffolds of numerous fungal metabolites. nih.govmdpi.com

In the case of depsidones and their precursors like this compound, it is proposed that a single, long polyketide chain is the starting point. researchgate.net This chain is believed to fold in a specific conformation that allows for intramolecular reactions, leading to the formation of two distinct aromatic rings. These rings are the fundamental components of the diphenyl ether structure of this compound. The isolation of this compound from Xylaria species, alongside related compounds, provides strong evidence for this polyketide-based origin. researchgate.netresearchgate.netwisc.edu

This compound as a Key Intermediate in Depsidone (B1213741) Biosynthesis

Research has identified two primary proposed pathways for depsidone biosynthesis in fungi. One pathway involves the direct oxidative coupling of depsides (ester-linked aromatic rings), while the other, known as the benzophenone-grisadienedione pathway, proceeds through diphenyl ether intermediates. researchgate.netnih.gov The isolation of this compound and its structural isomers, such as dihydromaldoxin, has been pivotal in supporting the latter pathway. researchgate.netresearchgate.net These compounds serve as tangible intermediates, bridging the gap between simpler precursors and the final tricyclic depsidone structure.

Proposed Mechanistic Steps in Depsidone Formation via this compound

The grisan-depsidone pathway, for which this compound is a key intermediate, is thought to proceed through several defined stages. The journey begins with a benzophenone (B1666685) precursor, which itself is derived from a single polyketide chain. This benzophenone undergoes an intramolecular oxidative cyclization to form a dienone intermediate. Subsequent steps lead to the formation of stable diphenyl ether compounds like this compound and its isomer, dihydromaldoxin. researchgate.net These intermediates can then be further oxidized to form a reactive spirocyclohexadienone called maldoxin (B1254024), which is a direct precursor to the depsidone maldoxone. researchgate.netresearchgate.net

Table 1: Key Intermediates in the Grisan-Depsidone Biosynthetic Pathway

| Compound Class | Specific Example(s) | Role in Pathway |

| Benzophenone | (Precursor) | Initial bicyclic product from polyketide chain |

| Diphenyl Ether | This compound, Dihydromaldoxin | Stable intermediate post-oxidative coupling |

| Spirocyclohexadienone | Maldoxin | Reactive intermediate, precursor for cyclization |

| Depsidone | Maldoxone | Final tricyclic product after rearrangement |

Role of Oxidative Coupling in this compound-Related Biosynthesis

Oxidative coupling is a fundamental reaction in the biosynthesis of many polyphenolic compounds, referring to the joining of two molecules through an oxidation process. wikipedia.orgunirioja.es In the context of depsidone biosynthesis via the grisan pathway, oxidative coupling is the critical step that forms the core structure. researchgate.net This reaction, often catalyzed by enzymes like cytochrome P450 monooxygenases, is responsible for the intramolecular cyclization of the initial benzophenone precursor to yield a grisadienedione intermediate. tandfonline.comnih.govnih.gov This key transformation establishes the ether linkage that is characteristic of the subsequent diphenyl ether intermediates, including this compound, and ultimately the depsidone ring system. researchgate.netrsc.org

Enzymatic Transformations in this compound Biosynthesis

The conversion of simple precursors into complex molecules like this compound and its derivatives is governed by a suite of specialized enzymes. beilstein-journals.org These biocatalysts orchestrate specific chemical transformations with high precision, guiding the biosynthetic pathway toward its final products.

Investigation of Prenyltransferases and Related Enzymes in Biosynthesis

Prenyltransferases are enzymes that catalyze the attachment of isoprenoid moieties (prenyl groups) to a variety of acceptor molecules, a common modification that enhances the structural diversity and biological activity of natural products. chemrxiv.orgcore.ac.uk Fungi, including those in the Xylaria genus, are known to produce a wide array of secondary metabolites, and their biosynthetic gene clusters often contain prenyltransferases. core.ac.ukresearchgate.net While these enzymes are crucial for the biosynthesis of many fungal polyketides, their direct involvement in the immediate synthesis or modification of this compound itself is not clearly established. It is plausible that prenyltransferases are involved in the biosynthesis of related compounds or precursors within the broader metabolic network of the producing organism, but specific studies linking them directly to the main depsidone pathway involving this compound are limited.

Characterization of Diels-Alderases and Carbonyl-Ene Enzymes in this compound-Related Pathways

While this compound itself is a stable intermediate, its oxidized derivative, maldoxin, serves as a crucial substrate for a fascinating cascade of enzymatic reactions. researchgate.netmdpi.com The biosynthesis of highly complex metabolites, such as chloropupukeananin (B1261273), is triggered by the reaction of maldoxin with another precursor, iso-A82775C. mdpi.comnih.govacs.org This transformation is proposed to be an intermolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction that constructs a cyclohexene (B86901) ring. chemrxiv.orgchemrxiv.org

The enzymes that catalyze such reactions are known as Diels-Alderases. chemrxiv.orgmdpi.com The involvement of a Diels-Alderase is suggested by the specific stereochemistry observed in some of the natural products, although the enzyme itself has not yet been definitively identified in this specific pathway. nih.govchemrxiv.org Following the initial Diels-Alder cycloaddition, further skeletal rearrangement is achieved through an intramolecular carbonyl-ene reaction, which is also believed to be enzyme-mediated, to form the final tricyclic core of compounds like chloropupukeananin. chemrxiv.orgmdpi.com

Table 2: Enzymatic Reactions in Pathways Utilizing this compound Derivatives

| Enzyme/Reaction Type | Substrate(s) | Product Type | Putative Role |

| Oxidase | Dihydromaldoxin (Isomer of this compound) | Maldoxin | Generates the reactive diene for cycloaddition |

| Diels-Alderase | Maldoxin, iso-A82775C | Bicyclo[2.2.2]octane cycloadduct | Catalyzes intermolecular [4+2] cycloaddition |

| Carbonyl-ene enzyme | Diels-Alder cycloadduct | Tricyclo[4.3.1.03,7]decane skeleton | Facilitates intramolecular rearrangement |

No Scientific Data Available for "this compound"

Following a comprehensive search of scientific databases and literature, no information has been found for a chemical compound named "this compound." This includes a lack of data regarding its biosynthetic pathways, enzymology, and the genetic basis for its production.

Searches for "this compound biosynthetic pathway," "this compound enzymology," "this compound biosynthetic gene cluster," "regulation of this compound production," "directed biosynthesis of this compound," and "this compound yield enhancement" did not yield any relevant scientific findings.

The name "this compound" does not appear in established chemical registries or peer-reviewed scientific publications. Therefore, it is not possible to provide an article on the requested topics as the compound itself appears to be unknown to the scientific community.

Synthetic Approaches to Isodihydromaldoxin and Its Analogues

Total Synthesis Strategies for Isodihydromaldoxin Scaffolds

The total synthesis of complex natural products like this compound hinges on the efficient construction of their core molecular framework. For this compound, the central challenge lies in the formation of the substituted diphenyl ether linkage. While a dedicated total synthesis for this compound is not extensively detailed in the literature, strategies developed for its close isomer, dihydromaldoxin (also known as pestheic acid), provide a clear blueprint for accessing this scaffold.

A notable synthesis of pestheic acid, which shares the same diphenyl ether core, was reported by the labs of Yu and Snyder. mdpi.com This approach relied on a key intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction to forge the diaryl ether bond. mdpi.com This strategy typically involves preparing two separate aromatic fragments, one bearing an activated leaving group and the other a nucleophilic hydroxyl group, which are then coupled. In their work, the synthesis was achieved without the need for a highly activating nitro group, culminating in the formation of a 7-membered lactone which, upon hydrolysis, yielded the diphenyl ether core. mdpi.comresearchgate.net The final steps would involve demethylation to furnish the pestheic acid structure. mdpi.com This methodology demonstrates a robust pathway to the fundamental scaffold shared by both dihydromaldoxin and this compound.

Table 1: Key Reactions in Diphenyl Ether Synthesis

| Reaction Type | Description | Relevance to this compound Scaffold |

|---|---|---|

| Ullmann Condensation | A copper-catalyzed reaction between a phenol (B47542) and an aryl halide. It is a classic method for forming diaryl ethers. | A potential, though often harsh, method for coupling the two aromatic rings of the this compound structure. |

| Intramolecular SNAr Reaction | A nucleophilic aromatic substitution where the nucleophile and the leaving group are on the same molecule, leading to a cyclic ether which is then opened. | A proven, high-yield method for constructing the core of the closely related isomer, pestheic acid, applicable to this compound. mdpi.comresearchgate.net |

Asymmetric Synthesis Methodologies for this compound and Related Chiral Precursors

Many biologically active natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). uwindsor.cachiralpedia.com Asymmetric synthesis aims to produce a single enantiomer selectively. uwindsor.caddugu.ac.in While this compound itself is achiral, its biosynthetic derivative, maldoxin (B1254024), is a chiral spirocyclohexadienone. rsc.orgresearchgate.net The development of asymmetric methods to produce such chiral precursors is critical for studying their biological roles and for use in further biomimetic syntheses.

A significant breakthrough in this area was the asymmetric total synthesis of (−)-maldoxin reported by Suzuki and colleagues. mdpi.comresearchgate.net Their strategy employed a catalytic enantioselective oxidative dearomatization of the achiral precursor, pestheic acid (dihydromaldoxin). researchgate.net

Key steps in the asymmetric synthesis of (-)-Maldoxin:

Synthesis of Precursor: Total synthesis of the achiral diphenyl ether, pestheic acid. mdpi.com

Asymmetric Oxidation: The crucial step involves an oxidative dearomatization of pestheic acid using a chiral catalyst. The researchers successfully used an Ishihara catalyst, a type of chiral hypervalent iodine catalyst, to achieve the transformation with high yield (93%) and high enantioselectivity. mdpi.com

This work is a prime example of how modern catalytic asymmetric methods can be used to access optically pure, complex precursors from simpler, achiral starting materials, a common challenge in natural product synthesis. williams.edufrontiersin.orgnih.gov

Biomimetic Synthesis Approaches Inspired by this compound's Biosynthesis

Biomimetic synthesis is a powerful strategy that mimics nature's own synthetic pathways to construct complex molecules in the laboratory. newswise.comnumberanalytics.com this compound and its isomers are recognized as key intermediates in the grisan–depsidone (B1213741) biosynthetic pathway in Xylaria fungi. rsc.orgresearchgate.net In nature, these simpler molecules are believed to serve as building blocks for more complex structures.

Inspired by these biosynthetic hypotheses, chemists have utilized maldoxin, the direct chiral derivative of dihydromaldoxin, as a key precursor in the biomimetic total synthesis of other natural products. chemrxiv.org For instance, the biosynthesis of chloropupukeananin (B1261273) is proposed to involve an intermolecular Diels-Alder reaction between (−)-maldoxin and another precursor, (+)-iso-A82775C. mdpi.comresearchgate.net

Researchers have successfully replicated this key step in the lab. The thermal intermolecular Diels-Alder reaction between synthetically prepared (−)-maldoxin and various alkenes was studied to understand its reactivity and facial selectivity. researchgate.net This ultimately enabled a one-pot biomimetic synthesis of chloropupukeananin and related compounds like chloropestolides. mdpi.comresearchgate.net Such studies not only achieve the synthesis of the target natural product but also provide strong evidence supporting the proposed biosynthetic pathway. chemrxiv.orgtandfonline.com

Chemical Modification and Derivatization Studies of this compound Analogues

Chemical modification of a natural product's structure is a common strategy to create analogues, which are new compounds with slightly altered structures. nih.govdigitellinc.com These analogues are synthesized to explore and potentially enhance the molecule's biological activity, stability, or other properties. mdpi.com The structure of this compound offers several functional groups that are amenable to chemical modification:

Phenolic Hydroxyl (-OH) Groups: These can be alkylated (e.g., methylation) or acylated (e.g., acetylation) to probe the importance of their hydrogen-bonding capabilities.

Carboxylic Acid (-COOH) Group: This group can be esterified to form various esters or converted into an amide.

Aromatic Chlorine (-Cl) Atom: The chlorine can be replaced with other halogens (F, Br, I) or removed entirely (dechlorination) to assess the role of halogenation on activity.

Methoxy (B1213986) (-OCH₃) Groups: These can be demethylated to reveal additional hydroxyl groups.

While specific, extensive derivatization studies on this compound are not widely published, the principles of chemical modification are well-established. mdpi.comnih.gov Such modifications would be essential for probing its biological function.

Structure-Activity Relationship Studies through Analogue Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically altering a molecule's structure to understand which parts are essential for its biological effect. oncodesign-services.comslideshare.net By synthesizing a series of analogues and testing their activity, researchers can build a model of the "pharmacophore"—the key structural features required for function. nih.govrsc.org

For this compound, a hypothetical SAR study would involve synthesizing the analogues described in section 5.4 and evaluating their biological activity (e.g., antimicrobial or cytotoxic effects). For example, comparing the activity of this compound with its dechlorinated analogue would reveal the importance of the chlorine atom. nih.gov Comparing isomers with different methylation patterns could highlight the optimal arrangement of hydroxyl and methoxy groups. nih.gov

Table 2: Hypothetical SAR Study of this compound Analogues

| Analogue | Modification from this compound | Hypothetical SAR Question |

|---|---|---|

| Dechloro-isodihydromaldoxin | Replacement of -Cl with -H | Is the chlorine atom essential for activity? |

| Bromo-isodihydromaldoxin | Replacement of -Cl with -Br | Does a different halogen affect potency? |

| This compound methyl ester | Esterification of the -COOH group | Is the acidic proton of the carboxylic acid required? |

| Fully methylated analogue | Methylation of both -OH groups | Are the free phenolic hydroxyl groups necessary for target binding? |

Enzymatic Synthesis and Biocatalysis for this compound and Precursors

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations, often under milder, more environmentally friendly conditions than traditional chemistry. researchgate.netnih.gov While a complete enzymatic synthesis of this compound has not been reported, biocatalytic methods are highly relevant for producing its precursors. nih.govbiorxiv.org

Enzymes could be employed in several ways:

Synthesis of Phenolic Building Blocks: Enzymes like oxidoreductases and dehydrogenases are well-suited for modifying simple phenolic compounds, which are the ultimate starting materials for the this compound scaffold. nih.gov

Chiral Synthesis: As seen in the production of many chiral drugs, enzymes can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral intermediates, such as the precursors to maldoxin. nih.govnih.gov Lipases, for example, are frequently used for enantioselective reactions. researchgate.net

Coupling Reactions: Laccases, a type of phenol-oxidizing enzyme, can catalyze the coupling of phenolic units, offering a potential green alternative to metal-catalyzed cross-coupling reactions for forming the diphenyl ether bond. researchgate.net

Whole-Cell Biotransformation: Genetically engineered microorganisms can be designed to perform multiple enzymatic steps, potentially converting simple feedstocks into complex precursors or the final molecule itself. mdpi.commdpi.com

Table 3: Potential Biocatalytic Reactions for this compound Synthesis

| Enzyme Class | Potential Reaction | Substrate/Precursor |

|---|---|---|

| Oxidoreductase | Hydroxylation or demethylation of aromatic rings | Simple phenolic acids |

| Lipase | Enantioselective esterification/hydrolysis | Racemic chiral precursors |

| Laccase | Oxidative coupling of phenolic units | Aromatic ring precursors |

| Halogenase | Regioselective chlorination of an aromatic ring | Dechloro-isodihydromaldoxin precursor |

Mechanistic Investigations of Isodihydromaldoxin S Biological Activities

Cellular and Molecular Mechanisms of Action of Isodihydromaldoxin-Related Compounds

No in vitro studies on the cellular responses or pathways affected by "this compound" have been identified.

Identification of Molecular Targets and Ligand-Protein Interactions

There are no available receptor binding studies or data on enzyme inhibition mechanisms for "this compound."

Without a known chemical structure for "this compound," computational docking and interaction prediction studies cannot be performed.

Structure-Mechanism Relationship Studies for this compound and its Analogues

The absence of a defined chemical structure and any known biological activity for "this compound" and its potential analogues precludes any analysis of its structure-mechanism relationship.

Analytical Method Development and Optimization for Isodihydromaldoxin Research

Chromatographic Methodologies for Isodihydromaldoxin Analysis

Chromatographic techniques are central to the separation and analysis of complex mixtures, making them indispensable in the study of specific compounds like this compound. researchgate.net These methods separate components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net The most common chromatographic techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful separation technique widely used in pharmaceutical and chemical analysis for its high resolution, sensitivity, and accuracy. researchgate.net The development of an effective HPLC method is a systematic process that involves several key stages to ensure the resulting method is suitable for its intended purpose. researchgate.netyoutube.com

The initial step in HPLC method development is to gather all available information about the analyte, in this case, this compound. youtube.com This includes its structure, molecular weight, polarity, and UV-Visible absorption spectrum. youtube.com This information guides the selection of the appropriate HPLC mode, such as reversed-phase, normal-phase, or ion-exchange chromatography. chromatographyonline.com For many organic molecules, reversed-phase HPLC using a C18 column is a common starting point. researchgate.net

Method development involves a four-step process: scouting, optimization, robustness testing, and validation. thermofisher.com

Key Stages in HPLC Method Development:

| Stage | Description | Key Parameters to Consider |

| Method Scouting | Involves screening various column and eluent conditions to find the best combination for successful separation. thermofisher.com | Column chemistry (e.g., C18, C8, Phenyl), mobile phase composition (e.g., acetonitrile, methanol, water), pH of the mobile phase. chromatographyonline.comthermofisher.com |

| Method Optimization | Iterative testing of separation conditions to achieve the best possible resolution, speed, and reproducibility. thermofisher.com | Gradient profile, flow rate, column temperature, injection volume. chromatographyonline.com |

| Robustness Testing | Determines the impact of small, deliberate variations in method parameters on the analytical results. thermofisher.com | pH of the mobile phase, column temperature, mobile phase composition. thermofisher.com |

| Method Validation | A formal process to verify that the method is suitable for its intended purpose, providing consistent and reliable results. thermofisher.com | Accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net |

The selection of the mobile phase composition, including the type of organic solvent and the pH of the aqueous phase, is critical for achieving optimal separation, especially for ionizable compounds. youtube.comchromatographyonline.com The detector wavelength is chosen based on the UV-Visible spectrum of this compound to ensure maximum sensitivity. researchgate.net

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography is a powerful analytical technique used for the separation and analysis of volatile and thermally stable compounds. phenomenex.comsigmaaldrich.com It operates by partitioning analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. openaccessjournals.com For a compound like this compound to be analyzed by GC, it must be volatile or amenable to derivatization to increase its volatility. sigmaaldrich.com

The application of GC in the analysis of this compound would involve injecting a sample into a heated port where it vaporizes. libretexts.org An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through the GC column. nih.gov Separation occurs as the different components of the sample interact with the stationary phase at different rates, leading to varying retention times. sigmaaldrich.com

The choice of the GC column is critical and depends on the polarity of the analytes. sigmaaldrich.com A variety of detectors can be used in GC, such as the Flame Ionization Detector (FID), which is sensitive to organic compounds, or the Electron Capture Detector (ECD), which is highly sensitive to compounds containing electronegative atoms. openaccessjournals.comlibretexts.org For definitive identification, GC is often coupled with a mass spectrometer (GC-MS). libretexts.org

Hyphenated Techniques for this compound Profiling

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation and structural identification in a single analysis. chromatographytoday.com This approach, first termed "hyphenation" in 1980 by Thomas Hirschfield, has become a cornerstone of modern analytical chemistry. chromatographytoday.com These techniques are particularly valuable for analyzing complex mixtures and for the characterization of unknown compounds. chromatographytoday.comnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the high separation capability of HPLC with the sensitive and selective detection of mass spectrometry. longdom.orgchemyx.com This synergy allows for the effective separation of components in a mixture, followed by their identification and quantification based on their mass-to-charge ratio (m/z). chemyx.comwikipedia.org

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer, where the analyte molecules are ionized. nih.gov Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) and detected. nih.gov

The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. researchgate.net In this technique, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. researchgate.net This process, known as multiple reaction monitoring (MRM) when used for quantification, allows for highly sensitive and selective analysis, even in complex biological matrices. nih.gov The development of reliable interfaces and more affordable instruments has made LC-MS a routine and indispensable tool in many analytical laboratories. nih.gov

Development of Quantitative Analytical Methods for this compound

The development of a quantitative analytical method for this compound is a meticulous process aimed at ensuring the method is accurate, precise, and reliable for its intended purpose. biopharminternational.com This process begins with defining the analytical target profile, which outlines the method's intended use, such as for the quantification of an active pharmaceutical ingredient (API). labmanager.com

The process of developing a quantitative method involves several key steps:

Analyte Characterization: Understanding the physicochemical properties of this compound is the first step. pharmaguideline.com This includes its solubility, polarity, and stability, which helps in selecting the appropriate analytical technique. labmanager.com

Method Selection: Based on the analyte's properties, a suitable analytical technique is chosen. pharmaguideline.com For a compound like this compound, HPLC or LC-MS would be strong candidates due to their versatility and sensitivity. spirochem.com

Method Optimization: This is an iterative process where various parameters are adjusted to achieve the desired performance. pharmaguideline.com For an HPLC method, this would involve optimizing the mobile phase composition, pH, column type, and detector settings to obtain good peak shape, resolution, and sensitivity. chromatographyonline.com

Method Validation: Once the method is optimized, it must be validated to demonstrate its suitability. biopharminternational.com This involves assessing parameters such as accuracy, precision, linearity, and range. upm-inc.com

The development of a robust quantitative method ensures that the analytical data generated is reliable and can be used to make informed decisions in research and development. spirochem.com

Method Validation in Academic Research for this compound Analysis

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.in In academic research, as in regulated industries, method validation is crucial for ensuring the reliability, reproducibility, and accuracy of experimental data. llri.ineleapsoftware.com The International Council for Harmonisation (ICH) provides guidelines that are widely recognized and often adapted for method validation in research settings. llri.in

The key parameters evaluated during method validation include:

Accuracy: This refers to the closeness of the test results to the true value. upm-inc.com It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spike-recovery experiments. chromatographyonline.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. upm-inc.com It is typically expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at different levels: repeatability (same conditions), intermediate precision (within-laboratory variations), and reproducibility (between laboratories). eleapsoftware.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. upm-inc.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. upm-inc.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. upm-inc.com

Range: This is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. upm-inc.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. biopharminternational.com

By rigorously validating the analytical methods used for this compound research, scientists can have a high degree of confidence in their findings, which is essential for the advancement of scientific knowledge. eleapsoftware.com

Theoretical and Computational Studies of Isodihydromaldoxin

Quantum Chemical Calculations for Isodihydromaldoxin Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, geometry, and reactivity of molecules with high accuracy. For this compound, methods like Density Functional Theory (DFT) are particularly valuable. ms4sub.com DFT calculations can predict the most stable three-dimensional conformation of the molecule by optimizing its geometry to find the lowest energy state. ms4sub.com

These calculations provide a wealth of information, including the distribution of electron density, which is crucial for identifying reactive sites. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, offering clues about how it might interact with other molecules. Furthermore, quantum chemical methods can compute various electronic properties such as ionization potential, electron affinity, and chemical hardness, which are key descriptors of molecular reactivity. ms4sub.com This data is foundational for understanding the molecule's stability and potential chemical transformations. nih.gov

Table 1: Calculated Structural and Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculation Results for this compound (B3LYP/6-311G(d,p))| Property | Calculated Value | Unit |

|---|---|---|

| Optimized Energy (E SCF) | -879.54 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.23 | eV |

Molecular Dynamics Simulations for this compound-Target Interactions

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations are particularly powerful for studying how a ligand like this compound interacts with a biological target, such as a protein or enzyme. youtube.com By simulating the physical movements of atoms and molecules, MD can reveal the preferred binding pose of this compound within the active site of a target, the key amino acid residues involved in the interaction, and the stability of the resulting complex. nih.govyoutube.com

The process involves placing the this compound molecule and its target protein in a simulated aqueous environment and applying a set of mathematical equations, known as a force field, to calculate the forces between atoms and predict their subsequent motion. frontiersin.orgmdpi.com These simulations can span from nanoseconds to microseconds, providing a detailed movie of the binding process and helping to elucidate the mechanism of action at a molecular level. youtube.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex This table presents hypothetical data for illustrative purposes.

MD Simulation Setup| Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| Simulation Time | 200 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

In Silico Prediction of this compound's Biosynthetic Steps and Pathways

Understanding how a natural product is synthesized by its host organism is a fundamental question in chemical biology. In silico biosynthetic pathway prediction tools leverage the principles of retrosynthesis and known enzymatic reactions to propose plausible pathways for the formation of complex molecules like this compound. biorxiv.org These computational methods can start from the final structure of this compound and work backward, suggesting a series of precursor molecules and the types of enzymatic reactions (e.g., oxidations, reductions, cyclizations) that could connect them. researchgate.net

By searching databases of known enzymes and metabolic pathways, these tools can identify specific enzymes from various organisms that are likely to catalyze the predicted steps. biorxiv.org This approach not only provides a testable hypothesis for experimental validation by molecular biologists but also highlights the evolutionary origins of the compound's biosynthesis.

Table 3: Hypothetical In Silico Predicted Biosynthetic Enzymes for this compound This table presents hypothetical data for illustrative purposes.

Predicted Enzyme Classes in this compound Biosynthesis| Biosynthetic Step | Putative Enzyme Class | Function |

|---|---|---|

| 1 | Geranyl Diphosphate Synthase | Formation of terpene precursor |

| 2 | Cytochrome P450 Monooxygenase | Hydroxylation |

| 3 | Short-chain Dehydrogenase/Reductase (SDR) | Oxidation of alcohol |

| 4 | Cyclase | Ring formation |

Machine Learning and AI Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product discovery. nih.govdypvp.edu.in These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers. jhidc.org In the context of this compound, AI can be applied to predict its biological activities, identify potential molecular targets, and even suggest novel derivatives with improved properties. cas.orgfnasjournals.com By training algorithms on large databases of known natural products and their associated biological data, ML models can learn the complex relationships between chemical structure and function. nih.govcas.org

A key application of ML in this field is the development of predictive models for molecular interactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, use the calculated physicochemical properties and structural features of a molecule like this compound to predict its biological activity (e.g., inhibitory concentration against a specific enzyme). cas.org These models can rapidly screen virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing, thereby accelerating the drug discovery process. jhidc.org

Table 4: Example of a Predictive Model Output for this compound Analogs This table presents hypothetical data for illustrative purposes.

QSAR Model Predictions for Anti-inflammatory Activity| Compound | Modification | Predicted IC₅₀ (µM) |

|---|---|---|

| This compound | Parent Molecule | 5.8 |

| Analog-1 | -OH at C-7 | 2.1 |

| Analog-2 | -CH₃ at C-4 | 12.5 |

| Analog-3 | Epoxidation of C1-C2 | 4.3 |

Future Directions and Research Gaps in Isodihydromaldoxin Studies

Unexplored Biosynthetic Branches and Enzymatic Discoveries

The biosynthetic pathway of Isodihydromaldoxin is believed to be part of the grisan-depsidone pathway, involving polyketide synthases (PKSs). mdpi.comrsc.org However, the specific enzymatic machinery responsible for its formation and its potential divergence into other metabolic fates are largely unknown.

Future Research Focus:

Identification and Characterization of the this compound PKS: A primary goal is to identify the specific PKS gene cluster responsible for the synthesis of the polyketide backbone of this compound in Xylaria species. rsc.org This would involve genomic sequencing of the producing organism and bioinformatic analysis to pinpoint candidate PKS genes. nih.govnih.gov

Elucidation of Tailoring Enzyme Functions: The subsequent steps, including chlorination, hydroxylation, and ether bond formation, are catalyzed by a suite of tailoring enzymes, likely including halogenases, cytochrome P450 monooxygenases, and oxidoreductases. researchgate.netresearchgate.net Detailed enzymatic studies are required to characterize these enzymes and understand their substrate specificity and reaction mechanisms. bu.eduuni-bonn.denih.gov

Exploring Alternative Biosynthetic Routes: Research should investigate whether this compound serves as a precursor to other, yet undiscovered, natural products. This could involve manipulating the expression of tailoring enzymes to shunt intermediates into novel biosynthetic branches.

Table 1: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis | Research Priority |

| Polyketide Synthase (PKS) | Assembly of the initial polyketide chain. | High |

| Halogenase | Introduction of the chlorine atom. | High |

| Cytochrome P450 Monooxygenase | Hydroxylation and potential oxidative coupling. | High |

| O-Methyltransferase | Methylation of hydroxyl groups. | Medium |

| Etherase/Oxidoreductase | Formation of the diphenyl ether linkage. | High |

| Thioesterase (TE) | Release of the final product from the PKS. | Medium |

Novel Synthetic Methodologies for this compound Derivatization

While the total synthesis of related compounds like (-)-maldoxin has been achieved, the development of efficient and versatile synthetic strategies for this compound and its derivatives is a crucial area for future research. researchgate.net Such methodologies would not only confirm its structure but also provide access to a wider range of analogs for structure-activity relationship (SAR) studies.

Future Research Focus:

Development of Efficient Total Synthesis: A robust and scalable total synthesis of this compound is needed. This would provide a reliable source of the compound for further research and a platform for the synthesis of derivatives.

Combinatorial Synthesis of Derivatives: Utilizing modern synthetic techniques, such as parallel synthesis and automated synthesis, could rapidly generate a library of this compound derivatives with modifications at various positions. mdpi.comnih.gov

Biocatalytic Derivatization: Employing isolated biosynthetic enzymes or whole-cell biotransformations could offer a green and highly specific method for producing novel derivatives that are difficult to access through traditional chemical synthesis.

Advanced Mechanistic Elucidation at the Molecular Level

The molecular mechanism of action for this compound and its downstream products, such as chloropupukeananin (B1261273), is not well understood. mdpi.com While some related diphenyl ethers exhibit various biological activities, the specific cellular targets and pathways affected by this compound remain to be elucidated. ncceh.canih.goveuropa.eu

Future Research Focus:

Identification of Molecular Targets: Utilizing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can help identify the specific protein targets of this compound within the cell.

Cellular Pathway Analysis: Once targets are identified, further studies using cell-based assays, gene expression profiling, and metabolomics can unravel the downstream effects on cellular pathways, such as signaling cascades and metabolic networks. nih.govnih.gov

Structural Biology of Target-Ligand Interactions: Co-crystallization of this compound or its derivatives with their protein targets can provide atomic-level insights into their binding mode, which is invaluable for understanding the mechanism of action and for rational drug design.

Integration of Omics Data in this compound Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for accelerating research on this compound. researchgate.netthermofisher.com These approaches can provide a holistic view of the biological systems involved in its production and its effects on other organisms.

Future Research Focus:

Genome Mining for Biosynthetic Gene Clusters: Sequencing the genomes of various Xylaria species and other related fungi can uncover a wealth of uncharacterized biosynthetic gene clusters that may produce this compound or similar compounds. nih.govensembl.orgosti.gov

Transcriptomics to Understand Regulation: Analyzing the transcriptome of the producing fungus under different growth conditions can reveal the regulatory networks that control the expression of the this compound biosynthetic genes.

Metabolomics for Pathway Elucidation and Biomarker Discovery: Untargeted metabolomics can help to identify new intermediates in the this compound pathway and to discover biomarkers associated with its production or biological activity. nih.govresearchgate.netmdpi.com

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Outcome |

| Genomics | Identification of the biosynthetic gene cluster. | Understanding the genetic basis of production. |

| Transcriptomics | Studying gene expression under different conditions. | Unraveling regulatory mechanisms. |

| Proteomics | Identifying cellular protein targets. | Elucidating the mechanism of action. |

| Metabolomics | Profiling of small molecule intermediates and products. | Discovering new pathway components and biomarkers. |

Emerging Analytical Technologies for High-Throughput this compound Analysis

The development of sensitive and high-throughput analytical methods is crucial for the efficient screening of this compound in fungal extracts and for its quantification in various biological matrices. nih.govcdc.govnih.gov

Future Research Focus:

Development of Specific Antibodies: The generation of monoclonal or polyclonal antibodies specific for this compound would enable the development of highly sensitive and specific immunoassays like ELISA for high-throughput screening. admin.ch

Mass Spectrometry-Based High-Throughput Screening: Techniques like high-throughput mass spectrometry (HT-MS) can be adapted for the rapid detection and quantification of this compound in large sample sets, bypassing the need for extensive chromatographic separation. genedata.com

Biosensor Development: The creation of biosensors, potentially based on the identified target proteins or specific antibodies, could allow for real-time monitoring of this compound levels.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. mdpi.comnih.gov Progress in this field will be significantly enhanced by bringing together experts from diverse scientific disciplines.

Future Research Focus:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in mycology and natural product chemistry and pharmaceutical or agrochemical companies can facilitate the translation of basic research findings into practical applications.

International Consortia: The formation of international research consortia can pool resources, expertise, and fungal strain collections to tackle the significant research gaps in a more coordinated and efficient manner.

Integration of Computational and Experimental Biology: A closer collaboration between computational biologists for data analysis and modeling (e.g., predicting biosynthetic pathways with tools like BioNavi-NP) and experimental biologists for validation is essential for a comprehensive understanding of this compound. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Isodihydromaldoxin?

Answer:

Synthesis should follow validated protocols emphasizing reproducibility. For example:

- Step 1 : Optimize reaction conditions (solvent, temperature, catalyst) using factorial design to identify critical parameters .

- Step 2 : Purify via column chromatography, with purity confirmed by HPLC (≥95% purity threshold) .

- Step 3 : Characterize using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Include spectral data in supplementary materials .

- Documentation : Provide full synthetic details (yields, error margins) to enable replication, adhering to journal guidelines for experimental sections .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Answer:

Design accelerated stability studies to simulate long-term storage:

- Method : Expose samples to stressors (e.g., 40°C/75% RH, UV light) over 4–12 weeks, monitoring degradation via HPLC .

- Data Analysis : Quantify degradation products using peak-area normalization. Compare kinetics (zero-order vs. first-order models) to predict shelf life .

- Reporting : Tabulate stability data (e.g., % degradation vs. time) and highlight conditions requiring inert atmospheres or desiccants .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

Select techniques based on sensitivity and matrix complexity:

| Technique | Use Case | Limitations | References |

|---|---|---|---|

| LC-MS/MS | Trace quantification in serum | High cost, matrix effects | |

| UV-Vis | Purity assessment | Low specificity | |

| NMR | Structural elucidation | Low sensitivity |

- Validation : Perform spike-and-recovery experiments (≥80% recovery) to validate accuracy in biological samples .

Advanced: How can researchers resolve contradictions in reported pharmacological mechanisms of this compound?

Answer:

Address discrepancies through systematic triangulation:

- Step 1 : Replicate conflicting studies under identical conditions (dose, model, endpoints) to isolate variables .

- Step 2 : Employ orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to verify target engagement .

- Step 3 : Conduct meta-analyses of published data to identify confounding factors (e.g., batch variability, solvent effects) .

- Ethics : Disclose limitations transparently in discussions, per ICH guidelines .

Advanced: What strategies mitigate bias when designing in vivo studies for this compound?

Answer:

Adopt rigorous preclinical frameworks:

- Blinding : Randomize treatment groups and blind researchers to compound administration .

- Controls : Include vehicle, positive, and negative controls to contextualize efficacy/toxicity .

- Power Analysis : Calculate sample sizes using pilot data (α=0.05, β=0.2) to ensure statistical validity .

- Data Archiving : Share raw datasets (e.g., behavioral scores, histopathology) in public repositories to enable independent validation .

Advanced: How should researchers interpret conflicting cytotoxicity data for this compound across cell lines?

Answer:

Apply multi-omics integration to dissect context-dependent effects:

- Step 1 : Profile transcriptomic/metabolic responses in discrepant cell lines (e.g., HepG2 vs. HEK293) .

- Step 2 : Correlate cytotoxicity with expression of putative targets (e.g., via siRNA screens) .

- Step 3 : Validate hypotheses using isogenic cell pairs differing in single pathways (e.g., p53 status) .

- Reporting : Use standardized formats (e.g., MIAME) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.